Physicochemical Differentiation: Enhanced Hydrogen Bonding Capacity vs. Non-Hydroxylated Analog
3-Hydroxy-1,5-diphenyl-1-pentanone possesses a hydroxyl group at the C3 position, which serves as a hydrogen bond donor (HBD count = 1), whereas the non-hydroxylated analog 1,5-diphenyl-1-pentanone lacks this donor. This structural distinction results in a lower lipophilicity (XLogP3 = 3.2) compared to an estimated XLogP3 of ~4.0 for the non-hydroxylated analog, implying superior aqueous solubility and altered membrane permeability [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 1,5-Diphenyl-1-pentanone: 0 HBD |
| Quantified Difference | +1 HBD |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
This difference is critical for scientists seeking to modulate compound solubility or target engagement in biological assays; sourcing the correct analog ensures experimental consistency.
- [1] PubChem. 3-Hydroxy-1,5-diphenyl-1-pentanone (CID 11021438). National Center for Biotechnology Information. Accessed April 2026. View Source
